2-Amino-5-bromo-3-fluorobenzoic acid
Overview
Description
2-Amino-5-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is characterized by the presence of amino, bromo, and fluoro substituents on a benzoic acid core. This compound is typically found as an off-white to faint cream/beige powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-bromo-3-fluorobenzoic acid can be synthesized from 2-amino-3-fluorobenzoic acid through a bromination reaction The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzoic acids.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Amino-5-bromo-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-3-fluorobenzoic acid depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromo and fluoro) and the electron-donating amino group influence its reactivity. These substituents can affect the electron density on the benzoic acid ring, making it more or less reactive towards nucleophiles and electrophiles .
In biological systems, if used as a drug precursor, the compound’s mechanism of action would depend on the molecular target it interacts with. The amino group can form hydrogen bonds, while the bromo and fluoro groups can participate in halogen bonding and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with different positions of substituents.
2-Amino-4-bromo-3-fluorobenzoic acid: Another positional isomer with different reactivity and properties.
2-Amino-3-fluorobenzoic acid: Lacks the bromo substituent, leading to different chemical behavior.
Uniqueness: 2-Amino-5-bromo-3-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of amino, bromo, and fluoro groups on the benzoic acid core makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
2-amino-5-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJZODGTJUYULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654154 | |
Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960067-43-0, 874784-14-2 | |
Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-bromo-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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